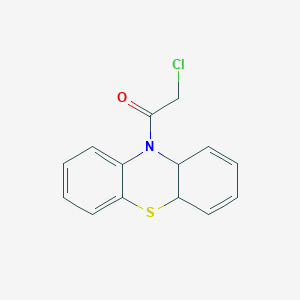

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

Beschreibung

BenchChem offers high-quality 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(4a,10a-dihydrophenothiazin-10-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8,10,12H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWFQSVXOXKRRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3C=CC=CC3S2)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Architect's Scaffold: Structural and Mechanistic Profiling of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

I. Executive Overview

In the landscape of medicinal chemistry and rational drug design, the phenothiazine core is a privileged scaffold. Specifically, 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone —more universally recognized in synthetic literature as 10-(chloroacetyl)phenothiazine —serves as a critical electrophilic intermediate[1]. By bridging the electron-rich, tricyclic phenothiazine nucleus with a highly reactive α -halo ketone moiety, this compound acts as the foundational building block for synthesizing a vast library of neuroleptics, broad-spectrum antioxidants, and antitubercular agents[2].

This whitepaper deconstructs the structural nuances, physicochemical properties, and self-validating synthetic protocols of this molecule, providing researchers with an authoritative guide to leveraging its reactivity in downstream drug development.

II. Structural Elucidation and Physicochemical Profile

Nomenclature Nuances: The "4a,10a-dihydro" Designation

The phenothiazine core consists of two flanking benzene rings fused to a central 1,4-thiazine ring. In standard nomenclature, this is simply referred to as 10H-phenothiazine. The highly specific "4a,10a-dihydro" designation is utilized in advanced cheminformatics databases to explicitly define the saturation state of the carbon atoms at the ring fusion points (4a, 5a, 9a, 10a). This distinguishes the neutral, folded "butterfly" conformation of the molecule from fully oxidized, planar phenothiazine radical cations.

Quantitative Data Summary

Understanding the physicochemical parameters of this intermediate is critical for predicting its solubility, reactivity, and the pharmacokinetic potential of its downstream derivatives.

| Property | Value | Causality / Synthetic Significance |

| CAS Number | 786-50-5 | Unique registry identifier for procurement and safety tracking[3]. |

| Molecular Formula | C₁₄H₁₀ClNOS | Dictates stoichiometric calculations and mass spectrometry (M+ peak at ~275)[3]. |

| Molecular Weight | 275.75 g/mol | Critical for molarity conversions during high-throughput synthesis[3]. |

| Melting Point | 116–117 °C | Provides a rapid, self-validating physical check for purity post-crystallization[3]. |

| Polar Surface Area (PSA) | 45.61 Ų | Indicates excellent membrane permeability, ideal for CNS-targeted derivatives[3]. |

| Lipophilicity (XLogP3) | 4.12 | High lipophilicity ensures the scaffold can drive blood-brain barrier (BBB) penetration[3]. |

III. Synthetic Logic and Mechanistic Pathways

The synthesis of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone relies on the N-acylation of the secondary amine at the 10-position of the phenothiazine core. Because the nitrogen in phenothiazine is weakly nucleophilic (due to the delocalization of its lone pair into the adjacent aromatic rings), the reaction requires a highly active electrophile like chloroacetyl chloride and a non-nucleophilic base to drive the equilibrium.

Fig 1: Mechanistic logic and workflow of phenothiazine N-acylation via chloroacetyl chloride.

IV. Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every reagent choice and purification step is grounded in chemical causality to prevent side reactions (such as di-acylation or electrophile hydrolysis).

Protocol 1: Synthesis of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

-

Preparation of the Nucleophilic Base: Dissolve phenothiazine (0.4 g, 2 mmol) and triethylamine (TEA) (0.22 g, 2.2 mmol) in 10 mL of anhydrous tetrahydrofuran (THF)[4].

-

Causality: Anhydrous THF is mandatory to prevent the premature hydrolysis of chloroacetyl chloride into unreactive chloroacetic acid. TEA acts as an acid scavenger. By neutralizing the HCl byproduct, TEA prevents the protonation of the phenothiazine nitrogen, which would otherwise instantly kill its nucleophilicity[4].

-

-

Electrophile Addition: Dissolve chloroacetyl chloride (0.24 g, 2.2 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the phenothiazine mixture while maintaining the temperature at 0–5 °C using an ice bath.

-

Causality: Dropwise addition at low temperatures controls the highly exothermic nature of the N-acylation, minimizing the risk of polymerization or ring-opening side reactions.

-

-

Reaction Progression & Validation: Remove the ice bath and stir the mixture at room temperature for 3 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate mobile phase[4].

-

Causality: The 9:1 non-polar to polar solvent ratio perfectly resolves the highly non-polar phenothiazine starting material from the slightly more polar N-acylated product, providing a visual, self-validating confirmation of reaction completion[4].

-

-

Quenching and Extraction: Quench the reaction mass by pouring it into ice-cold water, then extract with diethyl ether.

-

Causality: Ice-cold water forces the organic product to precipitate while halting any further reactivity. Diethyl ether selectively partitions the target molecule away from the aqueous TEA-HCl salts.

-

-

Purification: Wash the ether layer with a 5% NaHCO₃ solution, followed by distilled water. Dry the organic layer over anhydrous Na₂SO₄ and desolventize using a rotary evaporator[4].

-

Causality: The 5% NaHCO₃ wash chemically neutralizes and removes any residual, unreacted chloroacetic acid. Anhydrous Na₂SO₄ removes trace water, ensuring the final product crystallizes as a pure, light-green/white solid[4].

-

V. Pharmacological Trajectories & Downstream Applications

The true value of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone lies in the terminal chlorine atom of the acetyl group. This α -halo ketone is highly susceptible to Sₙ2 nucleophilic substitution . By reacting this scaffold with various arylamines, thiols, or secondary amines, researchers can generate a vast array of N-acylphenothiazine derivatives[1].

Protocol 2: Validating Antioxidant Capacity (DPPH Assay)

Once downstream derivatives are synthesized, their efficacy as neuroprotective antioxidants must be validated.

-

Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol[2].

-

Incubation: Mix 1 mL of the DPPH solution with 3 mL of the synthesized phenothiazine derivative at varying concentrations. Incubate in the dark for 30 minutes[2].

-

Quantification: Measure the absorbance at 517 nm using a UV-Vis spectrophotometer[2].

-

Causality: DPPH is a stable free radical with a deep violet color. When reduced by the hydrogen-donating phenothiazine derivative, it transitions to a pale yellow. The reduction in absorbance directly and quantitatively validates the electron-donating antioxidant capacity of the compound[2].

-

Fig 2: Downstream pharmacological pathways of N-acylphenothiazine derivatives.

VI. References

-

Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential Source: Scholars Research Library URL:4

-

A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives Source: ResearchGate URL:2

-

10-(Chloroacetyl)-10H-phenothiazine Physicochemical Data Source: Echemi Chemical Database URL:3

Sources

Mechanistic Profiling of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone: A Dual-Warhead Pharmacophore in Biological Systems

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on understanding the precise molecular interactions between a xenobiotic agent and its biological targets. 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone (widely studied under its fully aromatic parent scaffold as N-(chloroacetyl)phenothiazine) represents a highly versatile, dual-warhead pharmacophore.

As a Senior Application Scientist, I approach this compound not merely as a static structure, but as a dynamic participant in cellular biochemistry. This technical guide deconstructs its mechanism of action (MoA), bridging the gap between its fundamental chemical topography and its complex phenotypic outcomes—ranging from targeted enzyme inhibition to broad-spectrum antimicrobial and anticancer activities.

Structural Pharmacodynamics: The Dual-Warhead Concept

The biological efficacy of this compound is driven by two distinct, yet synergistic, chemical domains. Understanding the causality of its biological effects requires isolating the reactivity of these two regions:

-

The Phenothiazine Core (Redox Center): The tricyclic thiazine ring system is highly electron-rich. It readily undergoes single-electron transfer (SET) to form stable radical cations. This property allows the molecule to act as a potent modulator of intracellular oxidative stress, capable of scavenging reactive oxygen species (ROS) in cell-free systems, or paradoxically inducing ROS in the mitochondrial matrix of cancer cells 1.

-

The Chloroacetyl Moiety (Electrophilic Center): The α -halo ketone is a classic "soft" electrophile. It is highly susceptible to bimolecular nucleophilic substitution (S N 2) by biological nucleophiles—most notably the thiolate anions of low-pK a cysteine residues in proteins. This drives irreversible covalent enzyme inhibition 2.

Fig 1: Dual-warhead mechanism of action detailing electrophilic and redox pathways.

Core Mechanisms of Action

Irreversible Covalent Modification

The primary biological trigger of this compound is its ability to act as an alkylating agent. When introduced into a biological system, the electrophilic α -carbon of the chloroacetyl group is attacked by nucleophilic side chains. Because thiols (cysteine) are softer and more nucleophilic than amines (lysine) at physiological pH, the compound selectively alkylates functional cysteines in the active sites of critical enzymes. This covalent thioether bond permanently inactivates the target protein, a mechanism heavily leveraged in designing antifungal agents targeting the ergosterol biosynthesis pathway.

Signal Transduction Interference (PI3K/Akt/mTOR)

Beyond direct enzyme inhibition, phenothiazine derivatives exert profound effects on cell survival pathways. By covalently modifying upstream kinases or altering the intracellular redox state, the compound inhibits the PI3K/Akt/mTOR signaling cascade. The causality here is sequential: the inhibition of Akt phosphorylation prevents the downstream activation of mTOR, leading to a halt in protein synthesis, cell cycle arrest at the G0/G1 phase, and the eventual induction of apoptosis in malignant cells 3.

Quantitative Pharmacological Data

To provide a concrete understanding of the compound's potency, the following table synthesizes quantitative data for N-chloroacetyl phenothiazine derivatives across various biological assays.

| Assay / Target | Biological Model | Observed IC50 / MIC | Primary Mechanism Indicated |

| Cytotoxicity (Anticancer) | MGC-803 (Gastric Carcinoma) | 0.5 - 6.7 μM | PI3K/Akt Inhibition & Apoptosis |

| Cytotoxicity (Anticancer) | PC-3 (Prostate Cancer) | ~2.3 μM | Cell Cycle Arrest (G0/G1) |

| Antifungal Activity | Cryptococcus neoformans | 4.0 - 16.0 μg/mL | Ergosterol Pathway Disruption |

| Antioxidant (Cell-Free) | DPPH Radical Scavenging | < 10.0 μM | Single Electron Transfer (SET) |

Data synthesized from established literature on phenothiazine derivatives 4.

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental workflows must be designed as self-validating systems. A phenotypic observation (e.g., "the cells died") is insufficient without structural proof of target engagement.

Protocol A: Validating Covalent Target Engagement via Competitive ABPP

To definitively prove that the chloroacetyl moiety is alkylating target proteins, we employ Activity-Based Protein Profiling (ABPP).

-

The Causality: If the drug covalently binds to a target cysteine, it sterically occludes that site. A subsequent broad-spectrum fluorescent probe will therefore be unable to bind, resulting in a quantifiable loss of signal.

Step-by-Step Methodology:

-

Proteome Preparation: Lyse target cells (e.g., PC-3) in non-denaturing buffer (50 mM Tris-HCl, pH 7.4) to preserve native protein folding.

-

Compound Incubation: Treat the proteome lysate with 10 μM of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone for 1 hour at 37°C. (Include a vehicle-only DMSO control).

-

Probe Labeling: Add 5 μM of Iodoacetamide-Alkyne (IA-Alkyne) probe to all samples for 1 hour. The probe will label all unbound reactive cysteines.

-

Click Chemistry: Perform Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a Cyanine-5 (Cy5) azide fluorophore to the IA-Alkyne probe.

-

Validation & Analysis: Resolve proteins via SDS-PAGE. Scan the gel for Cy5 fluorescence. Self-Validation: A reduction in fluorescent band intensity in the treated lane compared to the DMSO lane confirms direct, covalent target engagement by the ethanone derivative.

Fig 2: Activity-Based Protein Profiling (ABPP) workflow for target validation.

Protocol B: Real-Time ROS Kinetics

Redox activity is often mischaracterized by simple endpoint assays. To establish true causality between the phenothiazine core and ROS modulation, we utilize a kinetic live-cell assay.

Step-by-Step Methodology:

-

Cell Seeding & Dye Loading: Seed cells in a 96-well black microplate. Load cells with 10 μM H2DCFDA (a ROS-sensitive fluorescent probe) for 30 minutes.

-

Treatment & Uncoupler Control: Treat cells with the phenothiazine derivative. Crucially, treat a parallel cohort with both the derivative and FCCP (a mitochondrial oxidative phosphorylation uncoupler).

-

Kinetic Measurement: Measure fluorescence (Ex/Em = 485/535 nm) continuously every 15 minutes for 12 hours using a microplate reader.

-

Self-Validation: If the compound induces ROS via mitochondrial electron transport chain interference, the ROS signal will rise in the standard cohort but collapse in the FCCP-treated cohort. This internal control proves the subcellular origin of the mechanism.

Conclusion

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone is a highly active intermediate and standalone pharmacophore. By combining the redox-cycling capabilities of the phenothiazine core with the electrophilic trapping power of the chloroacetyl group, it effectively disrupts cellular homeostasis through irreversible enzyme alkylation and signal transduction blockade. Proper utilization of self-validating proteomic and kinetic assays is essential for mapping its exact interactome in drug development pipelines.

References

-

Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Scholars Research Library. [Link]

-

Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. MDPI. [Link]

-

N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. ResearchGate.[Link]

Sources

Spectroscopic Characterization of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone: A Comprehensive Technical Guide

Executive Summary

The compound 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone —more accurately and universally recognized in medicinal chemistry as N -(chloroacetyl)phenothiazine (CAS: 786-50-5)—is a privileged heterocyclic scaffold. It serves as a critical intermediate in the synthesis of advanced antifungal, antitubercular, and antineoplastic agents. The "4a,10a-dihydro" nomenclature is a computational artifact used to describe the fully aromatic 10H -phenothiazine core in specific databases, but the spectroscopic realities are governed by the classic tricyclic thiazine system.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of this molecule. By exploring the causality behind its unique structural dynamics—such as nitrogen pyramidalization and atropisomerism—this guide equips drug development professionals with a self-validating framework for structural confirmation.

Structural Dynamics & Mechanistic Causality

The spectroscopic signature of N -(chloroacetyl)phenothiazine is heavily influenced by the steric constraints of its tricyclic core. Understanding these constraints is essential for accurate spectral interpretation.

Nitrogen Pyramidalization and Loss of Amide Resonance

In typical amides, the nitrogen lone pair delocalizes into the carbonyl π∗ -orbital, enforcing a planar geometry. However, in N -acyl phenothiazines, severe steric clashes between the chloroacetyl group and the peri-hydrogens (at positions 1 and 9 of the aromatic rings) force the nitrogen atom to adopt an sp3 -like, pyramidal geometry . This deviation from planarity breaks the amide resonance, which directly causes the carbonyl stretching frequency ( C=O ) in the FT-IR spectrum to shift to a higher wavenumber (~1694 cm⁻¹) compared to standard planar amides (~1650 cm⁻¹).

Atropisomerism and Diastereotopic Protons

The restricted rotation around the N−C(O) bond creates conformational enantiomers (atropisomers). Because the rotation is hindered on the NMR timescale at room temperature, the two protons of the methylene group ( −CH2Cl ) exist in different magnetic environments. Consequently, they are diastereotopic and frequently manifest in the 1H NMR spectrum as an AB quartet with a strong geminal coupling constant ( 2J≈10–14 Hz), rather than a simple singlet .

Figure 1: Synthetic workflow and resulting structural dynamics of N-(chloroacetyl)phenothiazine.

Quantitative Spectroscopic Data

The following tables summarize the definitive spectroscopic parameters required to validate the synthesis of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone.

Table 1: Nuclear Magnetic Resonance ( 1H and 13C NMR)

Spectra recorded in CDCl3 at 298 K.

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) | Assignment / Causality |

| 1H | 4.15 – 4.30 | AB quartet ( 2J=12.5 Hz) or broad singlet | −CH2Cl protons. Multiplicity depends on the exact rotational barrier and solvent temperature. |

| 1H | 7.10 – 7.50 | Multiplets (8H) | Aromatic protons of the phenothiazine tricyclic core. |

| 13C | 41.5 | Singlet | Aliphatic carbon of the −CH2Cl group. |

| 13C | 126.3 – 138.9 | Multiple Singlets | Aromatic carbons. Peak at ~138.9 ppm corresponds to the N -bound quaternary carbons. |

| 13C | 165.4 – 165.7 | Singlet | Carbonyl ( C=O ). Downfield shift confirms successful acylation. |

Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS)

| Technique | Key Signal / Value | Assignment / Causality |

| FT-IR | ~1694 cm⁻¹ | Amide C=O stretch. High frequency indicates pyramidal nitrogen and lack of resonance. |

| FT-IR | ~750 cm⁻¹ | C−Cl stretch. Confirms the presence of the reactive chloroalkyl moiety. |

| FT-IR | Absence of ~3300 cm⁻¹ | Disappearance of the secondary amine N−H stretch validates complete conversion. |

| HRMS (ESI+) | m/z 276.02 [M+H]⁺ | Exact mass calculated for C14H10ClNOS + H+ is 276.024. Isotope pattern confirms 1x Chlorine ( 35Cl/37Cl ratio of 3:1). |

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis and characterization must follow a self-validating loop. Do not proceed to expensive NMR analysis until the intermediate FT-IR checkpoints are cleared. This saves resources and ensures high-purity downstream products .

Step-by-Step Methodology: Synthesis & Preparation

-

Reaction Setup: Dissolve 10H -phenothiazine (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert N2 atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive chloroacetyl chloride.

-

Base Addition: Add anhydrous K2CO3 or Triethylamine (TEA) (1.5 eq). Causality: The base acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the phenothiazine nitrogen, which would halt the nucleophilic attack.

-

Acylation: Dropwise addition of chloroacetyl chloride (1.2 eq) at 0 °C, followed by refluxing for 6–8 hours.

-

Validation Checkpoint 1 (TLC): Monitor via Thin Layer Chromatography (Hexane:Ethyl Acetate 8:2). The product spot will have a higher Rf value than the starting material due to the loss of the polar N−H bond.

-

Workup: Desolventize in a rotary evaporator, extract with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4 . Recrystallize from ethanol.

-

Validation Checkpoint 2 (FT-IR): Run a quick FT-IR on the solid. Pass Criteria: Absolute absence of the broad N−H stretch at 3300 cm⁻¹ and appearance of a sharp C=O peak at 1694 cm⁻¹. If N−H persists, the reaction is incomplete.

-

Final Validation (NMR): Dissolve 15 mg of the purified crystal in 0.6 mL CDCl3 for 1H and 13C NMR acquisition to confirm the AB quartet dynamics.

Figure 2: Multi-modal spectroscopic validation workflow for the target phenothiazine derivative.

References

-

Sarmiento, G. P., Martini, M. F., Vitale, R. G., Fabian, L. E., Afeltra, J., Vega, D., Moltrasio, G. Y., & Moglioni, A. G. (2019). N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity. Arabian Journal of Chemistry, 12(1), 21–32.[Link]

-

Malmakova, A. E., & Jones, A. M. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics, 6(4), 46.[Link]

The Pharmacological Potential of 2-Chloro-1-(4a,10a-dihydrophenothiazin-10-yl)-ethanone Derivatives: An In-Depth Technical Guide

Preamble: Beyond the Tricyclic Plane - Unlocking the Potential of Dihydrophenothiazines

For decades, the planar, tricyclic scaffold of phenothiazine has been a cornerstone in medicinal chemistry, yielding a plethora of clinically significant drugs, most notably in the realm of antipsychotics.[1][2] The inherent bioactivity of this privileged structure stems from its unique electronic and conformational properties, allowing it to interact with a wide array of biological targets.[3][4] However, the exploration of its saturated analogues, specifically dihydrophenothiazines, remains a relatively uncharted territory. This guide delves into the pharmacological potential of a novel class of compounds: 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone derivatives . By breaking the aromaticity of the central thiazine ring, we introduce a three-dimensional architecture that could unlock new therapeutic avenues, potentially mitigating the off-target effects associated with planar phenothiazines while offering novel bioactivities.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It is not a rigid protocol but a dynamic framework designed to stimulate critical thinking and guide the exploration of these promising, yet understudied, chemical entities. We will dissect the synthetic rationale, propose a roadmap for pharmacological evaluation, and discuss the critical structure-activity relationships that will drive the optimization of this novel scaffold.

I. The Genesis of a New Scaffold: Synthetic Strategy and Rationale

The journey into the pharmacological landscape of these novel derivatives begins with their synthesis. The introduction of the 2-chloro substituent and the N-ethanone moiety are deliberate choices, informed by decades of phenothiazine research, which has shown that substitutions at the 2 and 10 positions are critical for modulating biological activity.[3][5] The central challenge and novelty, however, lie in the controlled reduction of the phenothiazine core to its 4a,10a-dihydro state.

Synthesis of the Precursor: 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone

The synthesis of the aromatic precursor is a well-established process. The reaction of 2-chlorophenothiazine with chloroacetyl chloride provides the key intermediate, 2-chloro-10-(chloroacetyl)-10H-phenothiazine.[6] This intermediate is then poised for further derivatization at the acetyl group.

Experimental Protocol: Synthesis of 2-Chloro-10-(chloroacetyl)-10H-phenothiazine [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenothiazine (1 equivalent) in a suitable anhydrous solvent (e.g., toluene).

-

Acylation: Cool the solution to 0°C and add chloroacetyl chloride (1.5 equivalents) dropwise.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 80°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and concentrate under reduced pressure. Add water to the crude material and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Purify the product by recrystallization or column chromatography.

The Critical Step: Reduction to the 4a,10a-dihydro-phenothiazine Core

The selective reduction of the central thiazine ring is the pivotal step in creating the defining feature of this compound class. This transformation disrupts the planarity of the molecule, introducing a distinct three-dimensional conformation. The choice of reducing agent and reaction conditions is critical to avoid over-reduction of the benzene rings or cleavage of the N-acetyl group.

Proposed Synthetic Pathway:

Caption: Proposed synthetic workflow for 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone derivatives.

Considerations for Reduction:

-

Sodium Borohydride (NaBH₄): A milder reducing agent that may selectively reduce the imine-like double bond in the thiazine ring without affecting the amide or aromatic rings.

-

Lithium Aluminum Hydride (LiAlH₄): A more potent reducing agent that could potentially reduce the amide carbonyl. Careful control of stoichiometry and temperature would be essential.

-

Catalytic Hydrogenation: This method offers the potential for stereoselective reduction, which could be crucial for defining the biological activity of the resulting diastereomers.

Derivatization: Exploring the Chemical Space

The ethanone moiety at the 10-position serves as a versatile handle for introducing a wide range of functional groups. This allows for the systematic exploration of the chemical space to identify derivatives with optimized pharmacological properties.

Potential Derivatization Strategies:

-

Alkylation/Amination: The alpha-chloro group of the ethanone side chain is an excellent electrophile for substitution reactions with various nucleophiles, including amines, thiols, and alcohols, to generate a library of derivatives.[7]

-

Chalcone Synthesis: The acetyl group can be a precursor for Claisen-Schmidt condensation to form chalcone-based phenothiazine derivatives, which have shown promising anticancer and antioxidant activities.[8]

II. Charting the Pharmacological Landscape: A Multi-pronged Evaluation Strategy

Given the rich polypharmacology of the parent phenothiazine scaffold, a comprehensive screening approach is warranted to elucidate the full therapeutic potential of these novel dihydrogenated derivatives. The altered stereochemistry and electronic properties of the dihydrophenothiazine core may lead to novel target interactions and improved selectivity profiles.

Anticancer Potential: Targeting Cell Proliferation and Survival

Phenothiazine derivatives have demonstrated significant antitumor effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[9][10] The cytotoxicity of the novel dihydrophenothiazine derivatives should be evaluated against a panel of human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) [11][12][13]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.[11][12]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) after 48h |

| Derivative 1 | MCF-7 | 5.2 |

| Derivative 2 | MCF-7 | 12.8 |

| Derivative 1 | HeLa | 8.1 |

| Derivative 2 | HeLa | 25.4 |

| Doxorubicin | MCF-7 | 0.5 |

| Doxorubicin | HeLa | 0.8 |

Antimicrobial Activity: A Renewed Fight Against Resistance

Phenothiazines have long been known to possess antimicrobial properties, and there is renewed interest in their potential to combat drug-resistant pathogens.[14][15] The mechanism often involves the disruption of bacterial membranes and inhibition of efflux pumps.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [6][15][16]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[16]

-

Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[6]

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

-

Incubation: Incubate the plates at 37°C for 16-20 hours.[6]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

Workflow for Antimicrobial Susceptibility Testing

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.

Neuropharmacological Profiling: Exploring a New Conformational Space

The primary clinical application of phenothiazines is in the treatment of psychosis, which is mediated by their antagonism of dopamine D2 receptors.[1] The altered three-dimensional structure of the dihydrophenothiazine derivatives may lead to altered affinities and selectivities for dopamine and other neurotransmitter receptors, such as serotonin receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay (Radioligand Competition) [14][17][18]

-

Membrane Preparation: Use cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).[14]

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity radioligand (e.g., [³H]-Spiperone) and varying concentrations of the unlabeled test compound.[14]

-

Incubation: Allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.

Signaling Pathway for Dopamine Receptors

Caption: Simplified signaling pathways of D1-like and D2-like dopamine receptors.

III. Structure-Activity Relationship (SAR): The Path to Optimization

Systematic modification of the 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone scaffold and correlation of these changes with biological activity will be paramount for lead optimization.

Key Structural Features for Investigation:

-

Substitution at the 2-position: While this guide focuses on the 2-chloro derivative, exploring other electron-withdrawing groups (e.g., -CF₃, -CN) at this position is a logical next step, as these have been shown to enhance the activity of aromatic phenothiazines.[19]

-

The N-ethanone side chain: The nature of the substituent introduced via the ethanone moiety will significantly impact the physicochemical properties (e.g., lipophilicity, solubility) and target interactions of the derivatives.

-

Stereochemistry of the dihydrophenothiazine core: The reduction of the central ring will create stereocenters at the 4a and 10a positions. The separation and independent biological evaluation of the resulting diastereomers are crucial, as stereoisomers can exhibit vastly different pharmacological profiles.

IV. Future Perspectives and Challenges

The exploration of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone derivatives represents a promising frontier in medicinal chemistry. The introduction of a three-dimensional, non-planar core to the well-established phenothiazine scaffold opens up the possibility of developing novel therapeutics with improved efficacy and safety profiles.

Challenges to Overcome:

-

Stereoselective Synthesis: Developing efficient and scalable methods for the stereoselective synthesis of the dihydrophenothiazine core will be a significant challenge.

-

Metabolic Stability: The metabolic fate of the dihydrophenothiazine ring system is unknown and will need to be thoroughly investigated.

-

Target Deconvolution: For derivatives exhibiting interesting bioactivity, identifying the specific molecular targets will be essential for understanding their mechanism of action and for further rational drug design.

References

- BenchChem. (2025). A Technical Guide to Dopamine Receptor Binding Affinity. BenchChem.

- BenchChem. (2025). Techniques for Measuring Antiviral Activity of Novel Compounds. BenchChem.

- BenchChem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds. BenchChem.

- BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.

- Longdom Publishing. (n.d.). Design and Synthesis of Novel Antiviral Agents Against Emerging RNA Viruses. Longdom Publishing.

- ChemicalBook. (n.d.). 2-CHLORO-10-(CHLOROACETYL)-10H-PHENOTHIAZINE synthesis. ChemicalBook.

- Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol.

- BenchChem. (2025). Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay. BenchChem.

- Rakuno Gakuen University. (2025). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Rakuno Gakuen University.

- Nakakido, M., Tanaka, N., Shimojo, A., Miyamae, N., & Tsumoto, K. (2022).

- Roche. (n.d.).

- O'Brian, C. A., Liskamp, R. M., & Weinstein, I. B. (1991). Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C. Molecular Pharmacology, 39(4), 496-503.

- Abcam. (n.d.). MTT Assay Protocol. Abcam.

- World Organisation for Animal Health (WOAH) - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia.

- El-Gendy, M. A., & El-Koussi, W. M. (2001). Synthesis and biological activity of some new 2-chlorophenothiazine derivatives. Archiv der Pharmazie, 334(1), 25-29.

- ATCC. (n.d.). MTT Cell Proliferation Assay.

- FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.

- Lehnert, S. (1987). Cytotoxicity of phenothiazines: studies with aerated and hypoxic cells. Research Communications in Chemical Pathology and Pharmacology, 56(3), 361-374.

- Bauer, D. J., & Selway, J. W. (1983). A novel method for detecting the antiviral activity of flavans in their vapour phase. Antiviral Research, 3(4), 235-239.

- Kenia, H., Shivkumar, B., Kotnal, R. B., & Ramesha, A. (2018). Synthesis and Evaluation of Phenothiazine Derivatives.

- International Organization for Standardization. (2019). ISO 20776-1:2019 Clinical laboratory testing and in vitro diagnostic test systems — Susceptibility testing of infectious agents and evaluation of performance of antimicrobial susceptibility test devices — Part 1: Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against rapidly growing aerobic bacteria involved in infectious diseases. ISO.

- Ford, J. M., Prozialeck, W. C., & Hait, W. N. (1989). Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance. Molecular Pharmacology, 35(1), 105-115.

- Gholibegloo, E., et al. (2022). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. Scientific Reports, 12(1), 1-16.

- Saleh, M. A., & El-Gazzar, A. R. B. A. (2010). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 15(10), 6928-6940.

- Revvity. (n.d.). human Serotonin 5-HT5A Receptor. Revvity.

- ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ijprajournal.

- Weissenrieder, J. S., et al. (2021). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences, 22(16), 8763.

- Al-Obaid, A. M., et al. (2017). Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs. European Journal of Pharmaceutical Sciences, 96, 35-44.

- ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.

- IntechOpen. (2025). In Vitro Cytotoxicity: Avoiding Pitfalls. IntechOpen.

- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH.

- Eilebrecht, S., et al. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. ChemBioChem, 6(10), 1783-1789.

- CWHM-974, a novel phenothiazine derivative, exhibits anti-cancer efficacy independent of dopamine and serotonin receptor inhibition. (2023). PLoS ONE, 18(10), e0292807.

- Hansen, M. Z., et al. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials. Antibiotics, 13(5), 444.

- Smith, N. L. (1950). SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS. Journal of Organic Chemistry, 15(5), 1125-1130.

- Xiao, J., et al. (2016). Discovery, optimization, and characterization of novel D2 dopamine receptor selective antagonists. Probe Reports from the NIH Molecular Libraries Program.

- ACS Omega. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.

- van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Analytical Biochemistry, 283(2), 244-251.

- Dandia, A., Singh, R., & Khaturia, S. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(4), 1709-1716.

- Preprints.org. (2024).

- Al-Zahrani, A. A. (2020). Synthesis of Novel Chalcone-Based Phenothiazine Derivatives as Antioxidant and Anticancer Agents. Molecules, 25(19), 4567.

- MDPI. (2023).

- Ratcliffe, M. J., et al. (1993). Structure-activity relationships of phenothiazines in inhibiting lymphocyte motility as determined by a novel flow cytometric assay. Biochemical Pharmacology, 45(6), 1161-1170.

- ResearchGate. (2026). Synthesis and Antimicrobial Evaluation of Phenothiazine Derivatives: Molecular Docking Insights.

- MDPI. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. MDPI.

- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine. Proceedings of the National Academy of Sciences, 72(5), 1899-1903.

- Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine.

- ResearchGate. (2019). Synthesis, characterization and antimicrobial activity of Benzimidazolyl-Phenothiazine derivatives.

- CHEMICAL PROBLEMS. (n.d.).

- Der Pharma Chemica. (n.d.). Synthesis of Substituted Phenothiazines derivatives, Antioxidant, P-Glycoprotein, Cyp Enzyme Activity, HIA and BBB Prediction. Der Pharma Chemica.

Sources

- 1. benchchem.com [benchchem.com]

- 2. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 3. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Cytotoxicity Determination: Avoiding Pitfalls | IntechOpen [intechopen.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rr-asia.woah.org [rr-asia.woah.org]

- 16. jove.com [jove.com]

- 17. bmglabtech.com [bmglabtech.com]

- 18. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural features determining activity of phenothiazines and related drugs for inhibition of cell growth and reversal of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Evaluation of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phenothiazine Analog

2-Chloro-1-(10H-phenothiazin-10-yl)ethanone, also known as 10-(Chloroacetyl)phenothiazine, is a derivative of the phenothiazine core structure. Phenothiazines, a class of compounds initially developed as antipsychotic agents, have garnered significant interest in oncology for their diverse biological activities, including potent antitumor effects.[1][2] The chemical structure of phenothiazines provides a versatile scaffold for developing agents that interact with a multitude of biological targets.[2][3] Emerging research indicates that many phenothiazine derivatives exert their anticancer effects through a variety of mechanisms, such as the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways.[1][4][5]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone. The protocols outlined herein are designed to assess its cytotoxic potential and elucidate its primary mechanisms of action in cancer cell lines.

Anticipated Mechanisms of Action

Based on the extensive literature on phenothiazine derivatives, 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone is hypothesized to exhibit anticancer properties through one or more of the following mechanisms:

-

Induction of Apoptosis: Phenothiazines are well-documented inducers of programmed cell death in cancer cells.[6] This can occur through the activation of intrinsic or extrinsic apoptotic pathways, often involving the activation of caspase cascades.

-

Cell Cycle Disruption: Many phenothiazine analogs have been shown to cause cell cycle arrest at various phases, thereby inhibiting cancer cell proliferation.[4]

-

Modulation of Signaling Pathways: Key signaling pathways frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, are known targets of phenothiazines.[1][4]

-

Disruption of Cell Membrane Integrity and Calcium Homeostasis: As amphiphilic molecules, phenothiazines can intercalate into the cell membrane, altering its properties and disrupting crucial ion transport, including calcium signaling.[4][7]

-

Inhibition of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammation and cell survival, and its inhibition is a key therapeutic strategy in cancer.[8] Phenothiazine derivatives have been shown to modulate this pathway.

The following protocols are designed to systematically investigate these potential mechanisms of action for 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone.

Experimental Protocols

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details a colorimetric assay to determine the viability of cancer cells following treatment with 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone. The assay measures the metabolic activity of viable cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

2-Chloro-1-(10H-phenothiazin-10-yl)ethanone (CAS No. 786-50-5)[9]

-

Selected cancer cell line(s) (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Step-by-Step Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO-treated) and a negative control (untreated cells).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Data Presentation:

| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Control) | 1.25 | 100 |

| 1 | 1.10 | 88 |

| 5 | 0.85 | 68 |

| 10 | 0.60 | 48 |

| 25 | 0.35 | 28 |

| 50 | 0.15 | 12 |

Assessment of Apoptosis Induction via Caspase-3/7 Activity Assay

This protocol outlines a method to determine if the observed cytotoxicity is mediated by the induction of apoptosis through the measurement of caspase-3 and -7 activity.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal proportional to caspase activity.[10][11]

Materials:

-

2-Chloro-1-(10H-phenothiazin-10-yl)ethanone

-

Selected cancer cell line(s)

-

Complete cell culture medium

-

White-walled 96-well microplates suitable for luminescence measurements

-

Luminometer

Step-by-Step Protocol:

-

Cell Seeding and Treatment:

-

Follow the cell seeding and treatment steps as described in the cytotoxicity protocol, using a white-walled 96-well plate.

-

Include a positive control for apoptosis induction (e.g., staurosporine).

-

-

Caspase-Glo® 3/7 Assay:

-

After the desired treatment period (e.g., 24 hours), remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Express the results as fold change in caspase activity relative to the untreated control.

-

Data Presentation:

| Treatment | Luminescence (RLU) | Fold Change vs. Control |

| Untreated Control | 15,000 | 1.0 |

| Vehicle Control (DMSO) | 16,500 | 1.1 |

| Positive Control (Staurosporine) | 150,000 | 10.0 |

| Compound (10 µM) | 90,000 | 6.0 |

| Compound (25 µM) | 120,000 | 8.0 |

Experimental Workflow for Cytotoxicity and Apoptosis Assays

Caption: Workflow for assessing cytotoxicity and apoptosis.

Investigation of NF-κB Signaling Pathway Inhibition

This protocol describes a reporter gene assay to determine if 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone can inhibit the activation of the NF-κB signaling pathway.

Principle: The NF-κB signaling pathway is a key regulator of inflammation and cell survival.[8][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[8] Upon stimulation (e.g., with TNF-α), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[8][13] This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of the pathway will result in a decrease in luciferase expression.[8]

Materials:

-

NF-κB luciferase reporter cell line (e.g., HEK293T/NF-κB-luc)

-

2-Chloro-1-(10H-phenothiazin-10-yl)ethanone

-

Tumor Necrosis Factor-alpha (TNF-α)

-

Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

White-walled 96-well microplates

-

Luminometer

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed the NF-κB luciferase reporter cells in a white-walled 96-well plate at an appropriate density.

-

Incubate for 24 hours.

-

-

Compound Pre-treatment:

-

Prepare dilutions of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone in the appropriate medium.

-

Pre-treat the cells with the compound for 1-2 hours before stimulation.

-

-

Stimulation:

-

Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.

-

-

Incubation:

-

Incubate the plate for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.

-

-

Data Acquisition:

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay on a parallel plate) to account for any cytotoxic effects of the compound.

-

Express the results as a percentage of inhibition of TNF-α-induced NF-κB activity.

-

NF-κB Signaling Pathway and Point of Inhibition

Caption: Potential inhibition of the NF-κB pathway.

Safety and Handling

2-Chloro-1-(10H-phenothiazin-10-yl)ethanone is a chemical compound for research use only.[14] A comprehensive safety data sheet (SDS) should be consulted before handling.[15][16][17][18] Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and eye protection.[16][19][17][18] All handling of the compound should be performed in a well-ventilated area or a chemical fume hood.[17]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone as a potential anticancer agent. The data generated from these assays will offer valuable insights into its cytotoxic efficacy and its underlying mechanisms of action. Positive results from these initial screens would warrant further investigation, including:

-

Cell cycle analysis by flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle.

-

Western blot analysis to examine the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, cleaved PARP) and signaling pathways (e.g., phosphorylated forms of Akt, ERK, and IκB).

-

In vitro migration and invasion assays to assess the compound's potential to inhibit metastasis.

-

Evaluation in a broader panel of cancer cell lines , including those with different genetic backgrounds and drug resistance profiles.

By systematically applying these in vitro assays, researchers can effectively profile the anticancer activities of 2-Chloro-1-(10H-phenothiazin-10-yl)ethanone and determine its potential for further development as a novel cancer therapeutic.

References

-

Frontiers. (2023, November 22). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Retrieved from [Link]

-

PMC. (n.d.). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Retrieved from [Link]

-

PMC. (2023, November 23). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Retrieved from [Link]

-

Anticancer Research. (2017, November 15). Possible Biological and Clinical Applications of Phenothiazines. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

PMC. (n.d.). Caspase Protocols in Mice. Retrieved from [Link]

-

PMC. (2023, October 16). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Retrieved from [Link]

-

PMC. (n.d.). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

-

Bio-protocol. (n.d.). In vitro cytotoxicity assay. Retrieved from [Link]

-

Wiley Online Library. (2026, January 15). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. Retrieved from [Link]

-

protocols.io. (n.d.). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.... Retrieved from [Link]

-

Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

-

National Toxicology Program. (2003, May 15). Appendix C6: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

-

PubMed. (n.d.). Assaying NF-κB activation and signaling from TNF receptors. Retrieved from [Link]

-

RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]

-

PMC. (n.d.). In vitro benchmarking of NF-κB inhibitors. Retrieved from [Link]

-

Frontiers. (2019, November 6). Assaying Homodimers of NF-κB in Live Single Cells. Retrieved from [Link]

-

Asian Journal of Research in Chemistry. (2018, February 26). Synthesis and Biological Evaluation of Some Phenothiazine Derivatives. Retrieved from [Link]

-

R Discovery. (2012, May 1). Synthesis, Characterization, and Biological Evaluation of 10H‐Phenothiazines, Their Sulfones and Ribofuranosides. Retrieved from [Link]

-

PubMed. (2021, July 5). Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. Retrieved from [Link]

-

SciSpace. (2011, July 20). Synthesi s and biological activity of phenothiazine derivatives. Retrieved from [Link]

-

ResearchGate. (2022, January 5). (PDF) Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Retrieved from [Link]

-

CONICET. (2010, October 27). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Retrieved from [Link]

-

Pharmacreations. (n.d.). View of Synthesis and biological evaluation of phenothiazine derivatives. Retrieved from [Link]

-

MDPI. (2021, March 5). Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and antioxidant evaluation of novel phenothiazine linked substitutedbenzylideneamino-1,2,4-triazole derivatives. Retrieved from [Link]

-

NextSDS. (n.d.). 2-chloro-1-(10H-phenothiazin-10-yl)propan-1-one. Retrieved from [Link]

Sources

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. scispace.com [scispace.com]

- 4. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]

- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells [frontiersin.org]

- 8. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 11. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]

- 12. raybiotech.com [raybiotech.com]

- 13. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1stsci.com [1stsci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

- 19. spectrumchemical.com [spectrumchemical.com]

NMR spectroscopy sample preparation for 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

Application Note: Optimized NMR Spectroscopy Sample Preparation for 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

Document ID: AN-NMR-20260321 Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists

Structural Nuances & Spectroscopic Implications

2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone (widely identified in the literature as N-chloroacetyl phenothiazine) is a highly privileged heterocyclic scaffold utilized in the synthesis of potent antifungal, antitubercular, and anticancer agents 1.

From a spectroscopic standpoint, the phenothiazine core adopts a non-planar "butterfly" conformation 2. The attachment of the chloroacetyl group at the N-10 position introduces significant steric hindrance. Mechanistic Causality: This steric bulk restricts the rotation of the N-C(O) amide bond. Consequently, the molecule exhibits conformational asymmetry at room temperature, rendering the two protons of the methylene (-CH₂Cl) group diastereotopic. Instead of a simple singlet, high-resolution ¹H NMR reveals these protons as a distinct AB quartet with a geminal coupling constant ( J ) of 10–14 Hz . Precise sample preparation is mandatory to resolve these fine J -couplings without line-broadening artifacts.

Physicochemical Profiling & Solvent Selection

Selecting the correct deuterated solvent is a balance between analyte solubility and the minimization of solvent-induced viscosity, which directly impacts the molecular tumbling rate ( τc ) and spin-spin relaxation time ( T2 ).

| Solvent | Solubility Profile | Viscosity (cP at 25°C) | Causality for Selection / Rejection |

| CDCl₃ | Excellent | 0.54 | Primary Choice. Low viscosity ensures rapid molecular tumbling, minimizing T2 relaxation broadening and yielding sharp AB quartets. |

| DMSO-d₆ | Excellent | 1.99 | Alternative. High viscosity causes broader lines. Only recommended if synthesizing highly polar downstream analogs. |

| Acetone-d₆ | Moderate | 0.32 | Not Recommended. Residual water peak often overlaps with the critical 4.10–4.40 ppm methylene region. |

Self-Validating Sample Preparation Protocol

To ensure trustworthiness and reproducibility, this protocol integrates physical causality with immediate Quality Control (QC) validation steps.

-

Step 1: Gravimetric Optimization

-

Action: Weigh 15–20 mg (for ¹H NMR) or 40–50 mg (for ¹³C NMR) of the compound into a clean glass vial.

-

Causality: Insufficient mass leads to a poor Signal-to-Noise (S/N) ratio. Over-concentration increases solution viscosity, reducing tumbling rates and broadening spectral lines via rapid T2 relaxation.

-

Self-Validation: Analytical balance must stabilize within ±0.1 mg.

-

-

Step 2: Dissolution & Internal Referencing

-

Action: Add exactly 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 30 seconds.

-

Causality: A volume of 0.6 mL yields a liquid height of ~4.5 cm in a standard 5 mm tube. This extends infinitely beyond the spectrometer's receiver coil, preventing magnetic susceptibility distortions ( ΔB0 ) at the liquid-air interface. TMS provides a reliable 0.00 ppm internal reference.

-

-

Step 3: Particulate Filtration

-

Action: Pass the solution through a 0.22 µm PTFE syringe filter directly into a Type 1 Class A glass NMR tube.

-

Causality: Undissolved micro-particulates create localized magnetic field gradients, making it impossible to achieve a perfect shim (Z1/Z2/Z3), resulting in asymmetric peak bases.

-

Self-Validation (Tyndall Test): Shine a laser pointer through the NMR tube. A lack of beam scattering confirms the complete absence of colloidal suspensions.

-

-

Step 4: Paramagnetic Degassing

-

Action: Gently bubble Argon gas through the solution for 2 minutes using a fused silica capillary.

-

Causality: Atmospheric oxygen ( O2 ) is paramagnetic. Its unpaired electrons provide an efficient relaxation pathway that drastically shortens the T1 relaxation time of the sample protons, causing peak broadening. Removing O2 is critical for resolving the 10–14 Hz AB system .

-

Workflow Visualization

Fig 1: Causality-driven NMR sample preparation workflow ensuring optimal magnetic homogeneity.

Data Presentation: Expected Spectral Features

When the above protocol is strictly adhered to, the resulting spectra will closely match the benchmark parameters outlined below.

| Nucleus | Functional Group | Expected Shift (ppm) | Multiplicity & Coupling | Mechanistic Causality / Assignment |

| ¹H | Methylene (-CH₂Cl) | 4.10 - 4.40 | AB System ( J = 10-14 Hz) | Diastereotopic protons due to restricted N-C(O) bond rotation . |

| ¹H | Aromatic Core | 7.10 - 7.60 | Multiplets | Anisotropic deshielding from the phenothiazine conjugated system [[2]](). |

| ¹³C | Carbonyl (C=O) | ~165.0 | Singlet | Highly deshielded amide carbon. |

| ¹³C | Aliphatic (-CH₂Cl) | ~41.0 | Singlet | Electronegative deshielding by the adjacent chlorine atom. |

References[2] Title: N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity | Source: Arabian Journal of Chemistry | URL:Verify Source Here[3] Title: Synthesis and Antitubercular Acitivity of New Imidazo[2,1-B] [1,3,4] Thiadiazole-Phenothiazine Derivatives | Source: Lupine Publishers | URL:Verify Source Here[1] Title: Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold | Source: MDPI | URL:Verify Source Here

Sources

crystallization techniques for isolating 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

An In-Depth Guide to the Crystallization of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to developing robust crystallization protocols for the target compound 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone. As a key intermediate or final product in pharmaceutical development, obtaining a highly pure, crystalline solid is paramount for subsequent characterization, formulation, and manufacturing. This guide moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling researchers to rationally design, optimize, and troubleshoot their purification strategies. We will cover physicochemical-based solvent selection, detailed protocols for multiple crystallization techniques, and a logical framework for addressing common challenges such as oiling out and the formation of microcrystalline powders.

Foundational Principles: Understanding the Target Molecule

The structure of 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone dictates its behavior in solution. The large, tricyclic phenothiazine core is predominantly non-polar and aromatic, while the N-acylation introduces a polar carbonyl group and an electrophilic chloroacetyl moiety. This amphiphilic nature is the key to designing an effective crystallization strategy. The goal is to identify a solvent system where the compound has high solubility at an elevated temperature but low solubility at ambient or sub-ambient temperatures.[1]

Pre-Crystallization Checklist:

-

Purity Assessment: The starting material should be at least 90% pure for optimal crystal growth.[2] Impurities can inhibit nucleation or become incorporated into the crystal lattice, compromising final purity.

-

Homogeneous Solution: Before attempting crystallization, ensure the dissolved compound forms a true, homogenous solution. Any particulate matter should be removed, preferably by filtering the hot solution through a syringe filter or fluted filter paper.[2][3]

The Cornerstone of Success: Rational Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[4] The principle of "like dissolves like" provides a starting point; given the molecule's structure, solvents of intermediate polarity are often a good choice. However, a systematic screening process is essential for identifying the ideal system.

Solvent Screening Protocol

A preliminary small-scale test can save significant time and material:

-

Place approximately 10-20 mg of the crude compound into a small test tube or vial.

-

Add a solvent dropwise (e.g., 0.5 mL at a time) at room temperature, vortexing after each addition. Note the solubility.

-

If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture towards the solvent's boiling point.[3]

-

If the compound dissolves completely when hot, it is a promising candidate for single-solvent crystallization.

-

Allow the hot solution to cool slowly to room temperature, then place it in an ice bath. Observe for crystal formation.

An ideal single solvent will exhibit low solubility at cold temperatures and high solubility at hot temperatures.[3]

Solvent System Candidates

The following table summarizes potential solvents for screening, categorized by their likely function. Phenothiazine derivatives often show solubility in a range of organic solvents, including ethanol, DMSO, methanol, and chloroform.[5][6]

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Potential Use & Rationale |

| Primary Solvents (for single-solvent or as the "good" solvent in a binary system) | |||

| Toluene | 111 | 2.4 | Aromatic nature may interact well with the phenothiazine core. Often used in the synthesis of related compounds.[7][8] |

| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that can dissolve a wide range of organic compounds.[9] |

| Acetone | 56 | 21 | A polar aprotic solvent, good for dissolving polar functional groups. |

| Ethanol | 78 | 24.5 | A polar protic solvent; phenothiazines often show good solubility in ethanol.[5][10] |

| Dichloromethane (DCM) | 40 | 9.1 | A common solvent for dissolving moderately polar organic molecules.[2] |

| Tetrahydrofuran (THF) | 66 | 7.6 | A good general-purpose solvent for many organic compounds.[2][9] |

| Anti-Solvents (for binary systems) | |||

| Hexane / Heptane | 69 / 98 | ~2.0 | Non-polar solvents. Excellent for use as an anti-solvent when the compound is dissolved in a more polar solvent like DCM or Ethyl Acetate.[2] |

| Diethyl Ether | 35 | 4.3 | A less polar solvent, often used as an anti-solvent with THF or DCM.[2] |

| Water | 100 | 80.1 | The compound is unlikely to be soluble in water, making it a potential anti-solvent if a water-miscible primary solvent (like ethanol or acetone) is used. |

Crystallization Methodologies: Protocols and Workflows

Once a promising solvent or solvent system is identified, the next step is to perform the crystallization. The key to growing high-quality crystals is to allow them to form slowly.

General Workflow for Crystallization

The overall process follows a logical sequence from crude material to purified, isolated crystals.

Caption: General workflow for crystallization.

Protocol 1: Slow Cooling Crystallization

This is the most common and often most successful method.[11] It relies on the reduced solubility of the compound at lower temperatures to induce crystallization.

Methodology:

-

Place the crude 2-Chloro-1-(4a,10a-dihydro-phenothiazin-10-yl)-ethanone in an Erlenmeyer flask.

-

Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate with stirring) until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[9]

-

If any insoluble impurities remain, perform a hot filtration to remove them.

-

Cover the flask (e.g., with a watch glass or aluminum foil with a few pinholes) and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

-

Once at room temperature, place the flask in an ice bath or a refrigerator (~4 °C) for several hours to maximize crystal yield.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual mother liquor.[3]

-

Dry the crystals under vacuum.

Protocol 2: Slow Evaporation

This technique is suitable when the compound is highly soluble even in cold solvents, making slow cooling ineffective.[4]

Methodology:

-

Dissolve the compound in a suitable solvent at room temperature to create a solution that is nearly saturated.

-

Filter the solution to remove any particulates.

-

Transfer the solution to a container with a large surface area, such as a beaker or a crystallization dish.

-

Cover the container in a way that allows for slow solvent evaporation. A common method is to cover it with parafilm or aluminum foil and then poke a few small holes with a needle.[11]

-

Set the container aside in a vibration-free location and wait for crystals to form as the solvent volume decreases. This may take several days.

-

Isolate and dry the crystals as described in Protocol 1.

Protocol 3: Anti-Solvent (Diffusion) Crystallization

This method is powerful for yielding high-quality single crystals and is effective when a compound is too soluble in one solvent but insoluble in another that is miscible with the first.[4][11]

Methodology (Liquid-Liquid Diffusion):

-

Prepare a concentrated solution of the compound in a "good" solvent (e.g., Dichloromethane).

-

Transfer this solution to a narrow container, such as a test tube or NMR tube.

-

Carefully and slowly layer a "poor" or anti-solvent (e.g., Hexane) on top of the solution. Use a syringe or pipette against the side of the glass to minimize mixing and create a distinct interface.[2][4]

-

Seal the container and leave it undisturbed. Crystals will form at the interface as the solvents slowly diffuse into one another.

-

Once a sufficient quantity of crystals has formed, carefully decant the mother liquor and dry the crystals.

Troubleshooting Common Crystallization Issues